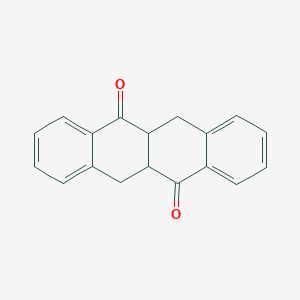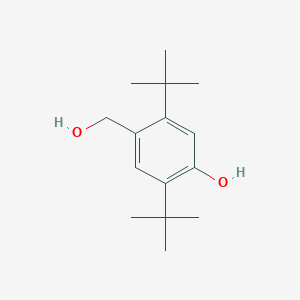
2,5-Di-tert-butyl-4-(hydroxymethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of two tert-butyl groups and a hydroxymethyl group attached to a phenolic ring. It is commonly used as an antioxidant in various industrial applications due to its ability to inhibit oxidation processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Di-tert-butyl-4-(hydroxymethyl)phenol can be synthesized through several methods. One common approach involves the hydroxymethylation of 2,6-di-tert-butylphenol. This reaction typically uses formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide . The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydroxymethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Di-tert-butyl-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The phenolic hydroxyl group can be reduced to form a corresponding ether.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,5-Di-tert-butyl-4-carboxyphenol.
Reduction: Formation of 2,5-Di-tert-butyl-4-methoxyphenol.
Substitution: Formation of various substituted phenolic derivatives.
Applications De Recherche Scientifique
2,5-Di-tert-butyl-4-(hydroxymethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer and antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its antioxidant properties in the development of pharmaceuticals and nutraceuticals.
Industry: Utilized in the production of plastics, rubber, and other materials to enhance their stability and longevity
Mécanisme D'action
The primary mechanism of action of 2,5-Di-tert-butyl-4-(hydroxymethyl)phenol involves its antioxidant properties. The compound acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This process involves the stabilization of the phenoxy radical formed after hydrogen donation . The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause cellular damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and cosmetics.
2,5-Di-tert-butyl-4-methoxyphenol: Another antioxidant with similar properties but different functional groups.
Uniqueness
2,5-Di-tert-butyl-4-(hydroxymethyl)phenol is unique due to its specific hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
71745-54-5 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
2,5-ditert-butyl-4-(hydroxymethyl)phenol |
InChI |
InChI=1S/C15H24O2/c1-14(2,3)11-8-13(17)12(15(4,5)6)7-10(11)9-16/h7-8,16-17H,9H2,1-6H3 |
Clé InChI |
PEOCULBMROARGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1CO)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-[ethoxy(dimethyl)silyl]propanoate](/img/structure/B14459123.png)
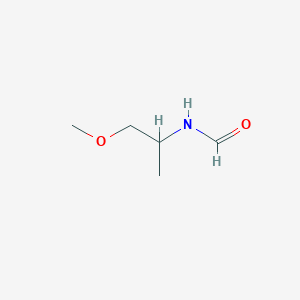


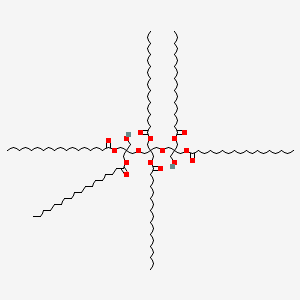
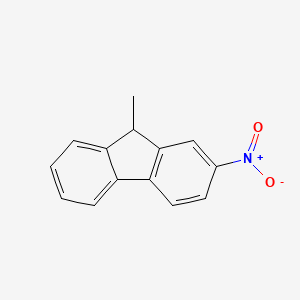
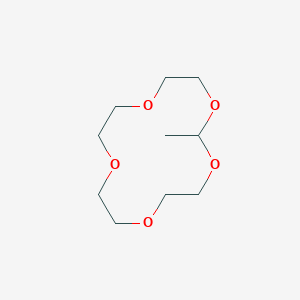
![2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione](/img/structure/B14459156.png)

